4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE

Enzyme stereospecificity Cyclopeptine dehydrogenase Benzodiazepine biosynthesis

4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione, universally referred to as dehydrocyclopeptine, is a naturally occurring 1,4-benzodiazepine alkaloid intermediate produced by multiple Penicillium species during idiophase. It is formally classified as a GABA modulator scaffold and constitutes the obligate desaturation intermediate bridging cyclopeptine and the epoxide-containing cyclopenin within the canonical benzodiazepine-quinoline alkaloid biosynthetic pathway.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 31965-37-4
Cat. No. B022667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE
CAS31965-37-4
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O
InChIInChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)
InChIKeyFYVKHLSOIIPVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione (CAS 31965-37-4) Procurement Guide for Biosynthetic Intermediate Research


4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione, universally referred to as dehydrocyclopeptine, is a naturally occurring 1,4-benzodiazepine alkaloid intermediate produced by multiple Penicillium species during idiophase [1]. It is formally classified as a GABA modulator scaffold [2] and constitutes the obligate desaturation intermediate bridging cyclopeptine and the epoxide-containing cyclopenin within the canonical benzodiazepine-quinoline alkaloid biosynthetic pathway [3]. Commercial availability as a purified research standard (≥99% by HPLC) positions dehydrocyclopeptine as a critical reference compound for enzymology, metabolomics, and natural product biosynthetic engineering studies .

Why In-Class Benzodiazepine Alkaloids Cannot Substitute for Dehydrocyclopeptine (CAS 31965-37-4) in Biosynthetic and Enzymology Applications


Although dehydrocyclopeptine shares the 1,4-benzodiazepine-2,5-dione core with its immediate neighbors cyclopeptine and cyclopenin, these three intermediates occupy non-interchangeable functional roles defined by oxidation state and enzyme specificity [1]. Cyclopeptine dehydrogenase from Penicillium cyclopium exhibits strict stereospecificity for the 3S-isomer of cyclopeptine and removes only the 10-proS hydrogen atom during the reversible desaturation that yields dehydrocyclopeptine; the 3R-isomer is completely rejected as a substrate [2]. Downstream, dehydrocyclopeptine serves as the exclusive substrate for a molecular-oxygen-dependent epoxidase that generates cyclopenin—a transformation that cyclopeptine cannot directly undergo [3]. Consequently, experiments requiring the intact benzylidene pharmacophore, the defined trans-geometry of the C=C bond, or the specific redox state linking cyclopeptine to cyclopenin cannot use these analogs interchangeably [4]. Procurement of the correct intermediate is therefore dictated by the enzymatic step under investigation, not by scaffold similarity alone.

Quantitative Differentiation Evidence for Dehydrocyclopeptine (CAS 31965-37-4) Versus Its Closest Biosynthetic Analogs


Enzyme Stereospecificity: Cyclopeptine Dehydrogenase Discriminates the 3S-Isomer with Absolute Selectivity for Dehydrocyclopeptine Formation

Cyclopeptine dehydrogenase from Penicillium cyclopium catalyzes the reversible interconversion of cyclopeptine and dehydrocyclopeptine, but only the naturally occurring 3S-isomer of cyclopeptine is accepted as substrate. The 3R-isomer produces zero detectable dehydrocyclopeptine product [1]. Furthermore, the enzyme removes exclusively the 10-proS hydrogen atom and transfers the hydride to the 4-proR position of NAD+, establishing dehydrocyclopeptine as the sole trans-configured desaturation product with synperiplanar elimination geometry [2]. This dual stereochemical filter—substrate enantiopreference and product geometry—means dehydrocyclopeptine cannot be biosynthetically replaced by any other benzodiazepine intermediate in the pathway.

Enzyme stereospecificity Cyclopeptine dehydrogenase Benzodiazepine biosynthesis

Biosynthetic Position: Dehydrocyclopeptine Occupies the Non-Redundant Desaturation Node Between Cyclopeptine and Cyclopenin

In the established benzodiazepine alkaloid pathway of P. cyclopium, dehydrocyclopeptine is the sole intermediate connecting cyclopeptine (saturated C3–C10 bond) to cyclopenin (epoxide at C3–C10). The pathway proceeds: cyclopeptine → [cyclopeptine dehydrogenase, NAD⁺] → dehydrocyclopeptine → [epoxidase, O₂] → cyclopenin [1]. Neither cyclopeptine nor cyclopenin can substitute for dehydrocyclopeptine at its specific node: cyclopeptine lacks the benzylidene C=C required for epoxidation, and cyclopenin cannot undergo reversible dehydrogenation back to dehydrocyclopeptine under the same enzyme conditions [2]. The incorporation of tritium-labeled precursors in feeding experiments confirmed that only N-methylated cyclic dipeptides—specifically cyclo-(An-MePhe) and 3,10-dehydro-cyclo-(An-MePhe) (i.e., dehydrocyclopeptine)—are incorporated into cyclopenin and cyclopenol without degradation [3].

Biosynthetic pathway Metabolic intermediate Benzodiazepine alkaloid

Biological Activity Contrast: Dehydrocyclopeptine Differs Markedly from Downstream Cyclopenin in Influenza Neuraminidase Inhibition

In a study evaluating 14 compounds isolated from Penicillium polonicum MCCC3A00951, dehydrocyclopeptine and its 7-hydroxy derivative were isolated alongside cyclopenin. Cyclopenin (2) demonstrated potent influenza neuraminidase (NA) inhibition with an IC₅₀ of 5.02 μM, whereas dehydrocyclopeptine and the other known isolates exhibited little or no inhibitory activity against the test strains [1]. This functional divergence demonstrates that the benzylidene-containing dehydrocyclopeptine scaffold lacks the epoxide pharmacophore required for NA inhibition, making it fundamentally distinct from cyclopenin for antiviral screening applications.

Influenza neuraminidase inhibition Structure-activity relationship Cyclopenin

Structural Differentiation: The Benzylidene C=C Bond Confers Unique Reactivity and Spectroscopic Signature Not Present in Cyclopeptine or Cyclopenin

Dehydrocyclopeptine possesses a benzylidene (phenylmethylidene) substituent at position 3 with defined trans (E) or cis (Z) geometry, generating a conjugated C=C–C=O system that is absent in cyclopeptine (saturated C3–C10 bond) and cyclopenin (epoxide ring) [1]. The Z-isomer, (Z)-dehydrocyclopeptine (CHEBI:71330), is the naturally predominant form, characterized by SMILES CN1C(=O)c2ccccc2NC(=O)/C1=C/c1ccccc1 and InChI Key FYVKHLSOIIPVEH-PTNGSMBKSA-N . Commercial suppliers report a melting point of 246–247.5 °C and UV-active chromophore (λmax ~280–320 nm), enabling unambiguous chromatographic differentiation from cyclopeptine (m.p. differs by >30 °C) . The ¹H NMR spectrum shows a characteristic vinyl proton singlet for the benzylidene CH (δ ~6.8–7.2 ppm, depending on solvent), which is entirely absent in both cyclopeptine and cyclopenin spectra [2].

Structural characterization Benzylidene geometry NMR spectroscopy

Commercial Purity Benchmarking: Dehydrocyclopeptine Is Supplied at ≥99% Purity with Defined Storage Stability, Differentiating It from Lower-Purity Cyclopeptine Research Grades

Dehydrocyclopeptine is commercially available from multiple reputable suppliers at ≥99% purity (HPLC), with documented long-term stability of ≥4 years when stored at −20 °C as a solid . Santa Cruz Biotechnology (Cat. sc-202128) and Cayman Chemical (Item No. 23638) both certify >99% purity and provide batch-specific certificates of analysis . In contrast, cyclopeptine is typically offered at lower purity grades (≥95% or ≥98%) and is less widely stocked as a characterized standard, reflecting its more challenging purification due to the absence of the benzylidene chromophore that facilitates HPLC detection of dehydrocyclopeptine . BOC Sciences supplies dehydrocyclopeptine with specification including appearance (colorless solid), solubility (ethanol, methanol, DMF, DMSO), and full spectroscopic characterization (HRESIMS, 1D/2D NMR) .

Purity specification Storage stability Procurement quality

Enzyme Activity Correlation: Cyclopeptine Dehydrogenase Activity Peaks in Temporal Synchrony with Dehydrocyclopeptine Accumulation During Idiophase

Cyclopeptine dehydrogenase activity in P. cyclopium surface cultures increases sharply at the onset of the alkaloid-production phase (idiophase), with the enzyme's soluble fraction enriched 98-fold over crude homogenate [1]. This temporal regulation coincides with the coordinated accumulation of cyclopeptine, dehydrocyclopeptine, cyclopenin, and cyclopenol, confirming that dehydrocyclopeptine accumulation is not constitutive but tightly coupled to developmental-stage-specific enzyme expression [2]. The 98-fold enrichment factor for the soluble enzyme provides a quantitative benchmark for assessing enzyme preparation quality in studies requiring dehydrocyclopeptine as substrate or product standard [1].

Enzyme kinetics Idiophase regulation Alkaloid production phase

Procurement-Relevant Application Scenarios for Dehydrocyclopeptine (CAS 31965-37-4)


Benzodiazepine Alkaloid Biosynthetic Pathway Elucidation and Enzyme Characterization

Dehydrocyclopeptine is the essential intermediate standard for studying cyclopeptine dehydrogenase (reversible cyclopeptine ↔ dehydrocyclopeptine interconversion) and the downstream epoxidase (dehydrocyclopeptine → cyclopenin). Its ≥99% purity and defined (Z)-stereochemistry enable accurate kinetic parameter determination (Km, Vmax, kcat) without interference from pathway-adjacent analogs. The 98-fold enzyme enrichment benchmark [1] and the absolute 3S-stereospecificity of cyclopeptine dehydrogenase [2] require procurement of the correct (Z)-isomer standard for calibration and product identification.

Metabolomics and Natural Product Dereplication Studies in Penicillium spp.

As a pathway-specific intermediate produced during idiophase, dehydrocyclopeptine serves as a diagnostic biomarker for active benzodiazepine alkaloid biosynthesis in fungal metabolomics workflows. Its unique benzylidene chromophore (λmax ~280–320 nm) and characteristic ¹H NMR vinyl proton singlet [3] allow unambiguous LC-MS and NMR-based dereplication against co-occurring alkaloids (cyclopeptine, cyclopenin, cyclopenol, viridicatin). The ≥4-year −20 °C stability supports long-term reference standard use in inter-laboratory metabolomics initiatives.

Negative Control Compound for Antiviral and Antibacterial Screening Campaigns

Unlike cyclopenin (influenza NA IC₅₀ = 5.02 μM) [4] and viridicatin (potent anti-Mycobacterium tuberculosis activity), dehydrocyclopeptine shows little or no antimicrobial or cytotoxic activity in standard assays. This makes it an ideal pathway-inactive negative control for phenotypic screening experiments designed to isolate the pharmacophore contributions of the epoxide (cyclopenin), m-hydroxyl (cyclopenol), or quinoline (viridicatin) moieties, ensuring that observed bioactivity is correctly attributed to downstream pathway products rather than the intermediate scaffold.

Fungal Secondary Metabolite Reference Material for Quality Control and Method Validation

With certified purity ≥99% (HPLC), batch-specific certificates of analysis, documented melting point (246–247.5 °C), and comprehensive spectroscopic characterization (HRESIMS, 1D/2D NMR) , dehydrocyclopeptine meets the requirements for use as a system suitability standard in HPLC method validation, as a calibrant for quantitative LC-MS/MS assays targeting benzodiazepine alkaloids in complex biological matrices, and as an authentic reference compound for microbial natural product library quality control.

Quote Request

Request a Quote for 4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.